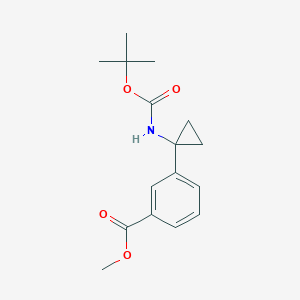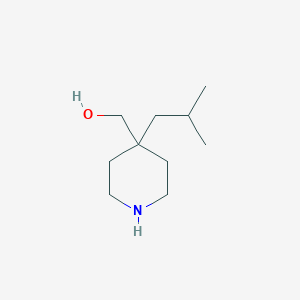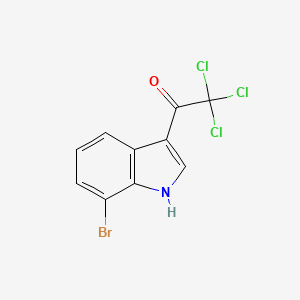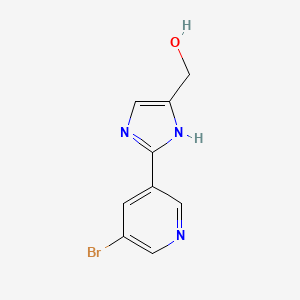
2-(5-Bromo-3-pyridyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-3-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyridine rings. The presence of a bromine atom at the 5-position of the pyridine ring and a hydroxymethyl group at the 5-position of the imidazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-pyridyl)imidazole-5-methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-pyridyl imidazole followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(5-Bromo-3-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction.
Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 2-(5-Bromo-3-pyridyl)imidazole-5-carboxylic acid, while substitution of the bromine atom with an amine yields 2-(5-Amino-3-pyridyl)imidazole-5-methanol.
科学的研究の応用
2-(5-Bromo-3-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism by which 2-(5-Bromo-3-pyridyl)imidazole-5-methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the hydroxymethyl group may play a role in its binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-3-pyridyl)imidazole-5-methanol
- 2-(5-Fluoro-3-pyridyl)imidazole-5-methanol
- 2-(5-Methyl-3-pyridyl)imidazole-5-methanol
Uniqueness
The presence of the bromine atom in 2-(5-Bromo-3-pyridyl)imidazole-5-methanol distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
[2-(5-bromopyridin-3-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrN3O/c10-7-1-6(2-11-3-7)9-12-4-8(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
InChIキー |
RJSRDVJDRJNUCU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


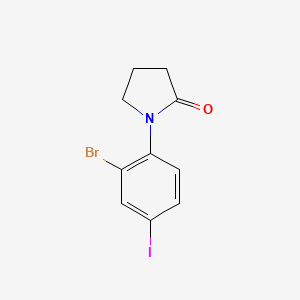
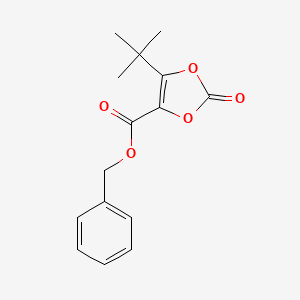
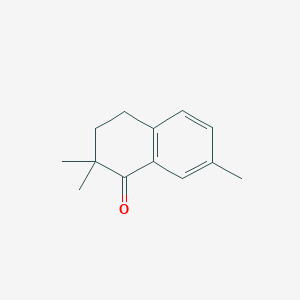
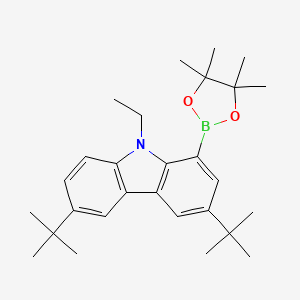
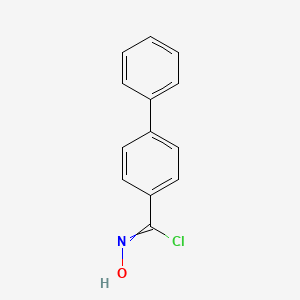
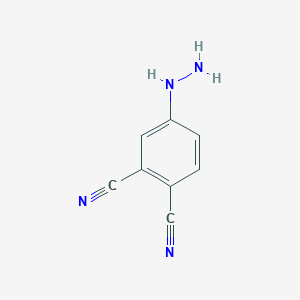
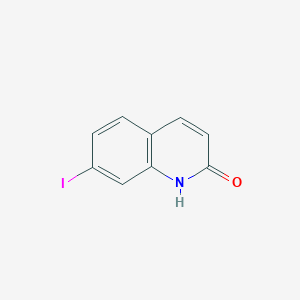

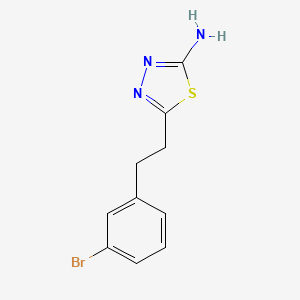
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
